
Tryptophan, N-acetyl-5-methoxy-
Descripción general
Descripción
Tryptophan, N-acetyl-5-methoxy-, also known as N-Acetyl-5-methoxytryptophan, is a compound with the molecular formula C14H16N2O4 . It is related to the neurotransmitters serotonin and melatonin . The compound has an average mass of 276.288 Da and a monoisotopic mass of 276.110992 Da .
Synthesis Analysis
The synthesis of N-acetyl-5-methoxytryptophan involves several steps. It is produced from tryptophan by tryptophan hydroxylase (TPH), which exists in two isoforms (TPH1 and TPH2). The decarboxylation of 5-hydroxytryptophan yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) . An engineered Streptomyces albus J1074 strain expressing luz15 can also produce N-acetyl-5-hydroxytryptophan .
Molecular Structure Analysis
The molecular structure of N-acetyl-5-methoxytryptophan includes several key features. It has a molecular weight of 276.29 g/mol . The compound has a total of 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . The compound’s IUPAC name is (2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid .
Physical And Chemical Properties Analysis
N-acetyl-5-methoxytryptophan has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 608.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . The compound also has a molar refractivity of 73.8±0.3 cm3, a polar surface area of 91 Å2, and a molar volume of 209.1±3.0 cm3 .
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolic Pathways
Tryptophan, specifically in the form of N-acetyl-5-methoxytryptamine (commonly known as melatonin), plays a significant role in various biosynthetic pathways. It is synthesized from tryptophan by the enzyme tryptophan hydroxylase (TPH), present in two isoforms, TPH1 and TPH2. The decarboxylation of 5-hydroxytryptophan (5-HTP), a derivative of tryptophan, yields serotonin, which is further transformed into melatonin. This synthesis represents the limiting step in serotonin and melatonin biosynthesis, impacting both neurological and metabolic diseases (Maffei, 2020).
Role in Human Melanoma Cells
Research indicates that human melanoma cells can synthesize and metabolize serotonin and melatonin from tryptophan. This process involves sequential enzymatic activities of TPH, serotonin N-acetyltransferase, and hydroxyindole methyltransferase, contributing to the presence of various tryptophan derivatives including melatonin in these cells (Slominski et al., 2002).
Impact on Intestinal Function
L-tryptophan and its metabolite 5-HTP significantly influence animal intestinal immune function, intestinal peristalsis, and irritable bowel syndrome. The kynurenine pathway and the 5-hydroxytryptamine pathway, both originating from tryptophan, play vital roles in regulating protein synthesis, controlling appetite, adjusting the immune response, and affecting mood and cognitive functions (Lifan Xiao, 2014).
Melatonin Synthesis in Fermented Foods
Melatonin synthesis has been observed in fermented foods like orange juice. The study showed that melatonin significantly increased during the alcoholic fermentation of orange juice, indicating the role of tryptophan as a precursor in this process. This enhancement of melatonin could be attributed to both the presence of tryptophan and new synthesis by yeast, suggesting a potential health benefit of fermented foods rich in melatonin (Fernández-Pachón et al., 2014).
Effect on Plant Growth and Development
In plant biology, melatonin (N-acetyl-5-methoxytryptamine) has been found to modulate root system architecture in Arabidopsis thaliana, stimulating lateral and adventitious root formation. Interestingly, these developmental changes elicited by melatonin were independent of auxin signaling, suggesting a unique role of melatonin in plant growth (Pelagio-Flores et al., 2012).
Direcciones Futuras
Research on N-acetyl-5-methoxytryptophan and related compounds is ongoing. For example, studies are investigating the role of melatonin in seed germination , its potential for abiotic stress management in plants , and its presence in various foods and medicinal plants . These studies could lead to new insights into the functions and applications of N-acetyl-5-methoxytryptophan and related compounds.
Mecanismo De Acción
Target of Action
The primary targets of Tryptophan, N-acetyl-5-methoxy- are melatonin receptors (MT1 and MT2) and serotonin receptors . These receptors play a crucial role in various physiological processes, including circadian regulation, antioxidant activity, and anti-cancer properties .
Mode of Action
Tryptophan, N-acetyl-5-methoxy- interacts with its targets, leading to a series of changes. For instance, it stimulates apoptosis, regulates paro-survival signals, hinders angiogenesis, and alters epigenetics in various oncological cells . It also blocks p38 MAPK and NF-κB activation, thereby attenuating the phenotypic switch of smooth muscle cells .
Biochemical Pathways
Tryptophan, N-acetyl-5-methoxy- is synthesized mainly from the metabolism of tryptophan via serotonin in the pineal gland . It plays a role in many physiological events, such as synchronizing circadian rhythms, reproduction, and preserving the integrity of the gastrointestinal system . It also maintains ROS levels through chemical interaction with ROS and activation of SOD, POD, APX, CAT, and GPX, leading to ROS detoxification .
Pharmacokinetics
It is known that due to its hydrophobicity, it can cross membranes by passive diffusion . This allows it to be evenly distributed to all biological tissues and fluids by crossing the blood-brain barrier .
Result of Action
The molecular and cellular effects of Tryptophan, N-acetyl-5-methoxy- are diverse. It has antioxidant, anti-ageing, immunomodulation, and anticancer properties . It also preserves SRF and MRTFA, thereby attenuating the phenotypic switch of smooth muscle cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tryptophan, N-acetyl-5-methoxy-. For instance, abiotic stress induces its synthesis, helping plants thrive under stress conditions . It is also considered an excellent antioxidant because it effectively scavenges a wide range of reactive nitrogen and oxygen species .
Análisis Bioquímico
Biochemical Properties
Tryptophan, N-acetyl-5-methoxy- interacts with several enzymes, proteins, and other biomolecules. It is primarily involved in the biosynthesis of melatonin, a process governed by key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . These interactions are crucial for the conversion of tryptophan into melatonin .
Cellular Effects
Tryptophan, N-acetyl-5-methoxy- influences various cellular processes. As a precursor in the synthesis of melatonin, it plays a role in synchronizing circadian rhythms, reproduction, and other physiological events . It also contributes to the regulation of immune function and restoration of tissue homeostasis .
Molecular Mechanism
The molecular mechanism of Tryptophan, N-acetyl-5-methoxy- involves its conversion into melatonin. This process begins with the conversion of tryptophan into 5-hydroxytryptophan, which is then converted into serotonin. Serotonin is subsequently converted into N-acetylserotonin, which is finally methylated to form melatonin .
Temporal Effects in Laboratory Settings
The effects of Tryptophan, N-acetyl-5-methoxy- over time in laboratory settings are largely related to its role in the synthesis of melatonin. The production of melatonin can be influenced by various factors, including light exposure and oxidative stress .
Metabolic Pathways
Tryptophan, N-acetyl-5-methoxy- is involved in the metabolic pathway leading to the synthesis of melatonin. This pathway involves the sequential action of several enzymes, including TDC, SNAT, T5H, and ASMT .
Subcellular Localization
Given its role in melatonin synthesis, it is likely to be localized in the cytoplasm where the enzymes involved in this process are found .
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODSTPSSWJSBC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195755 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43167-40-4 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)
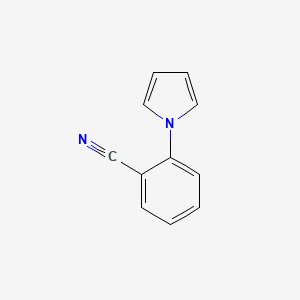
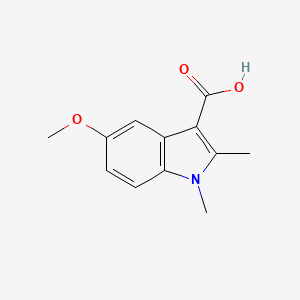

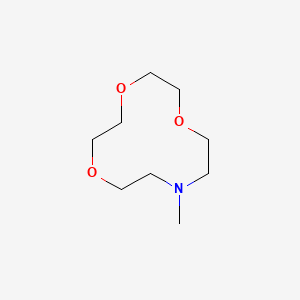
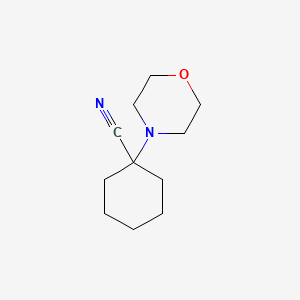
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)
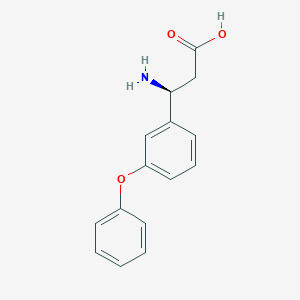
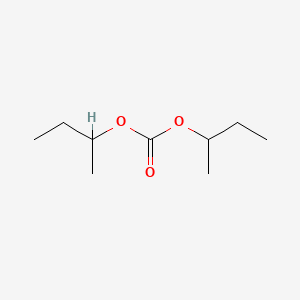
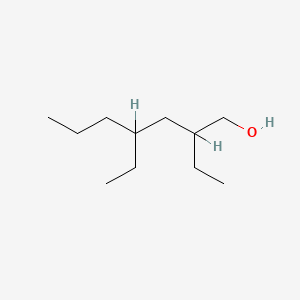

![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)